An In-depth Technical Guide to the Chemical and Physical Properties of 8-Nitroquinoline
An In-depth Technical Guide to the Chemical and Physical Properties of 8-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile molecule.
Chemical and Physical Properties
8-Nitroquinoline is a yellow crystalline solid at room temperature.[1][2] It is sparingly soluble in cold water but soluble in organic solvents such as ethanol (B145695), ethyl ether, and benzene.[2][3] The core chemical and physical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification of 8-Nitroquinoline
| Identifier | Value | Source |
| IUPAC Name | 8-nitroquinoline | [4] |
| CAS Number | 607-35-2 | [4] |
| Molecular Formula | C₉H₆N₂O₂ | [4] |
| Molecular Weight | 174.16 g/mol | [4] |
| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2 | [4] |
| InChI Key | OQHHSGRZCKGLCY-UHFFFAOYSA-N | [4] |
Table 2: Physical Properties of 8-Nitroquinoline
| Property | Value | Source |
| Appearance | Yellow to light yellow solid/powder, Monoclinic prisms from alcohol | [3][4][5] |
| Melting Point | 89-91 °C | [3][6] |
| Boiling Point | ~305.12 °C (estimate) | [3] |
| Density | ~1.219 g/cm³ (estimate) | [3] |
| Solubility | Slightly soluble in cold water; Soluble in ethanol, ethyl ether, benzene | [2][3] |
| Vapor Pressure | 0.000138 mmHg | [4] |
| pKa | 1.20 ± 0.17 (Predicted) | [3] |
| LogP | 1.40 | [4] |
Experimental Protocols
Synthesis of 8-Nitroquinoline via Skraup Reaction
The Skraup synthesis is a classic method for preparing quinolines. The following protocol is adapted for the synthesis of 8-nitroquinoline from o-nitroaniline.
Materials:
-
o-Nitroaniline
-
Glycerol
-
Arsenic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully mix 50 g of o-nitroaniline with 110 g of glycerol.
-
Slowly and with cooling, add 100 g of concentrated sulfuric acid to the mixture.
-
Add 51.5 g of arsenic acid to the flask.
-
Gently heat the mixture on a sand bath. The reaction is exothermic and may need to be moderated by removing the heat source.
-
Once the initial reaction subsides, heat the mixture under reflux for 3 hours.
-
Allow the mixture to cool and then pour it into a large volume of water.
-
Let the mixture stand overnight to allow the crude product to precipitate.
-
Filter the precipitate and discard the filtrate.
-
Carefully neutralize the filtrate with a sodium hydroxide solution until a brown precipitate appears, which is filtered off and discarded.
-
Continue adding sodium hydroxide solution to the filtrate until it is alkaline to precipitate the 8-nitroquinoline.
-
Wash the precipitated 8-nitroquinoline with water.
-
For purification, dissolve the crude product in hot ethanol, add activated charcoal, and boil for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Precipitate the purified 8-nitroquinoline by adding water to the filtrate.
-
Collect the colorless monoclinic needles by filtration and dry them. The expected yield is approximately 55%.[7]
Caption: Workflow for the synthesis of 8-nitroquinoline via the Skraup reaction.
Spectroscopic Analysis
Sample Preparation:
-
Weigh approximately 10-20 mg of purified 8-nitroquinoline.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for aromatic compounds (e.g., 0-10 ppm)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the powdered 8-nitroquinoline sample onto the center of the ATR crystal to completely cover it.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum should be collected with the clean, empty ATR crystal before analyzing the sample.
Sample Preparation:
-
Prepare a stock solution of 8-nitroquinoline of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as ethanol or methanol (B129727).
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) in the same solvent.
-
Use the pure solvent as a blank for baseline correction.
Instrument Parameters:
-
Wavelength Range: 200-800 nm
-
Scan Speed: Medium
-
Cuvette: 1 cm path length quartz cuvette.
Sample Preparation:
-
Dissolve a small amount of 8-nitroquinoline in a suitable volatile solvent like methanol or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 50-500 m/z
-
Inlet System: Direct insertion probe or gas chromatography (if applicable).
Biological Activity and Signaling Pathways
8-Nitroquinoline and its derivatives have garnered attention for their potential as anticancer agents.[2] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death.
ROS-Mediated Mitochondrial Dysfunction and Apoptosis
Studies on 8-nitroquinoline analogs have shown that they can induce apoptosis in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in ROS leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1][8]
The proposed signaling cascade is as follows:
-
Increased ROS Production: 8-Nitroquinoline treatment leads to an accumulation of ROS within the cancer cells.[1]
-
Mitochondrial Membrane Permeabilization: The elevated ROS levels damage the mitochondrial membrane, leading to its permeabilization.[1][8]
-
Cytochrome c Release: This damage results in the release of cytochrome c from the mitochondria into the cytoplasm.[8]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[9][10]
-
Caspase-9 Activation: The formation of the apoptosome leads to the activation of caspase-9.[9]
-
Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[9]
-
Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[9]
Caption: Proposed signaling pathway of 8-nitroquinoline-induced apoptosis via ROS and mitochondrial dysfunction.
Potential Involvement of the Akt/NF-κB Pathway
While direct evidence for 8-nitroquinoline's effect on the Akt/NF-κB pathway is limited, related quinoline (B57606) derivatives have been shown to inhibit this pathway, which is crucial for cell survival and inflammation. The NF-κB transcription factor promotes the expression of anti-apoptotic genes. Inhibition of the Akt/NF-κB pathway could therefore sensitize cancer cells to apoptosis. Further research is warranted to explore the role of 8-nitroquinoline in modulating this pathway.
Caption: Potential mechanism of 8-nitroquinoline via inhibition of the Akt/NF-κB survival pathway.
Conclusion
8-Nitroquinoline is a compound with well-defined chemical and physical properties and significant potential in drug development, particularly in oncology. This guide provides a foundational understanding of this molecule, including practical experimental protocols and insights into its biological mechanisms of action. The information presented herein is intended to facilitate further research and application of 8-nitroquinoline in various scientific and therapeutic areas.
References
- 1. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-mediated mitochondrial pathway: Significance and symbolism [wisdomlib.org]
- 3. 8-Nitroquinoline CAS#: 607-35-2 [m.chemicalbook.com]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 8-ニトロキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
